molecular formula C23H29NO6S B5117777 diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate

diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate

Cat. No. B5117777
M. Wt: 447.5 g/mol
InChI Key: SZBOVYFCGLUDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate, also known as DMTD, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. DMTD belongs to the class of thiophene derivatives and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but studies have suggested that it works by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate also inhibits the activation of NF-κB signaling pathways, which are involved in regulating the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been found to have numerous biochemical and physiological effects. Studies have shown that diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate reduces the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. Additionally, diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been found to reduce the levels of inflammatory cytokines and chemokines, which are involved in the inflammatory response. These effects make diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate a potential candidate for the treatment of various diseases associated with inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research involving diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate. One area of research could focus on the development of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research could focus on understanding the mechanism of action of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate to better understand its potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate.

Synthesis Methods

Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate can be synthesized through a multistep process involving the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with isopropyl alcohol, followed by the addition of phenoxybutyric acid and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization.

Scientific Research Applications

Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been the subject of numerous studies due to its potential therapeutic applications. Studies have shown that diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. These properties make diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

dipropan-2-yl 3-methyl-5-(2-phenoxybutanoylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6S/c1-7-17(30-16-11-9-8-10-12-16)20(25)24-21-18(22(26)28-13(2)3)15(6)19(31-21)23(27)29-14(4)5/h8-14,17H,7H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBOVYFCGLUDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)OC(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate

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